molecular formula C5H9N.2H3O4P B000521 Histamine phosphate CAS No. 51-74-1

Histamine phosphate

Cat. No. B000521
CAS RN: 51-74-1
M. Wt: 307.14 g/mol
InChI Key: ZHIBQGJKHVBLJJ-UHFFFAOYSA-N
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Description

Histamine phosphate is a form of histamine that is important for various biological processes, including as a mediator of immune responses, a neurotransmitter, and a regulator of gastric acid secretion. Histamine is synthesized from the amino acid histidine in a reaction catalyzed by the enzyme histidine decarboxylase (HDC), which removes the carboxyl group from histidine to produce histamine (Huang et al., 2018).

Synthesis Analysis

Histamine synthesis is tightly regulated at the molecular level. It is primarily produced from histidine through the action of HDC. Advances in understanding the transcriptional regulation of HDC gene expression highlight the complexity of histamine synthesis regulation in mammals (Huang et al., 2018).

Molecular Structure Analysis

The crystal structure of histamine diphosphate monohydrate provides insights into its molecular structure, showing histamine cations lying in two almost perpendicular planes. This structure reveals important bond lengths, angles, and a complex system of hydrogen bonds, which are critical for understanding histamine's chemical behavior (Veidis et al., 1969).

Chemical Reactions and Properties

Histamine participates in various chemical reactions, notably through its interactions with histamine receptors. The binding of histamine to its receptors triggers multiple downstream effects, including the activation of phosphoinositide hydrolysis and calcium signaling through H1 receptors. These actions mediate many of histamine's physiological functions, such as inflammatory responses and neurotransmission (Lo & Fan, 1987).

Physical Properties Analysis

The structural analysis of histamine diphosphate monohydrate sheds light on histamine's physical properties, including its crystal structure and the interactions within it. The detailed examination of bond lengths, angles, and hydrogen bonding patterns helps in understanding the stability and reactivity of histamine in biological systems (Veidis et al., 1969).

Chemical Properties Analysis

Histamine's chemical properties are influenced by its molecular structure and its interactions with various enzymes and receptors. Its role as a neurotransmitter and immune mediator is closely linked to its ability to bind and activate specific histamine receptors, which have been shown to influence cellular signaling pathways, including those involved in calcium signaling and inositol phosphate accumulation (Lo & Fan, 1987).

Scientific Research Applications

1. Histamine and Parathyroid Activity

Van der Velden et al. (1984) investigated the effect of histamine on parathyroid function. They found that administering histamine phosphate intravenously did not significantly change serum calcium concentration, serum immunoreactive parathormone concentration, urinary excretion of cAMP, or tubular phosphate reabsorption. This indicates that histamine receptors may not play a significant role in the regulation of parathyroid activity (van der Velden et al., 1984).

2. Effects on Lower Esophageal Sphincter Function

Kravitz et al. (1978) evaluated the effect of histamine phosphate on human lower esophageal sphincter (LES) pressure. They observed that continuous intravenous infusions of histamine increased LES pressure, and this response was blocked by H2-antagonists but not by H1-antagonists. This suggests that histamine phosphate increases human LES pressure through H2-receptors (Kravitz et al., 1978).

3. Histamine's Role in Circulation

Naftchi et al. (1959) studied the effects of orally ingested histamine analogues and subcutaneously administered histamine phosphate on human circulation. They found a paradoxical effect consisting of capillary and venular dilatation and constriction of arteriovenous anastomoses, suggesting a complex role of histamine in human circulatory regulation (Naftchi et al., 1959).

4. Histamine's Effect on Inositol Phosphate Accumulation

Lo and Fan (1987) examined the effects of histamine on inositol phosphate accumulation in human endothelial cells. They discovered that histamine stimulated this accumulation in a dose-dependent manner, indicating that activation of phosphoinositide hydrolysis is mediated via H1-receptors (Lo & Fan, 1987).

5. Chemotactic Activity of Histamine

Clark et al. (1975) demonstrated that histamine diphosphate selectively attracts human eosinophils. This effect was abolished by diamine oxidase and suggests that histamine in low doses is a chemoattractant for human eosinophils, while higher doses inhibit eosinophil migration (Clark et al., 1975).

Safety And Hazards

Histamine phosphate may cause severe occipital headache, blurred vision, anginal pain, a rapid drop in blood pressure, and cyanosis of the face if overdosed . Overdosage may cause severe symptoms including vasomotor collapse, shock, and even death . It is advised to avoid contact with skin, eyes and clothing, and to not ingest or breathe dust .

properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2H3O4P/c6-2-1-5-3-7-4-8-5;2*1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);2*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIBQGJKHVBLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058759
Record name 1H-Imidazole-4-ethanamine phosphate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Histamine phosphate

CAS RN

51-74-1
Record name Histamine phosphate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4-ethanamine phosphate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-imidazol-4-ylethylamine--orthophosphoric acid (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HISTAMINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWB37T4WZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,420
Citations
RH Rigdon - The Journal of Laboratory and Clinical Medicine, 1942 - translationalres.com
… of histamine phosphate. Necrosis occurs in the fibers of the cutaneous maximus muscle following the intradermal injection of histamine phosphate… injection of histamine phosphate. The …
Number of citations: 12 www.translationalres.com
RK Marwaha, BF Johnson… - American Journal of …, 1985 - academic.oup.com
… Index terms: Buffers; Colorimetry; Concentration; Diagnostic agents; Histamine phosphate; … Colorimetric determi nation of histamine in histamine phosphate injection USP 7 Am Pharm …
Number of citations: 13 academic.oup.com
C Tremblay, I Lemire, H Ghezzo, L Pineau, RR Martin… - Thorax, 1984 - thorax.bmj.com
… induced by inhaled histamine phosphate is greater than five … Inhalation of histamine phosphate is often used to confirm … 4 doubling concentrations of histamine phosphate are inhaled at …
Number of citations: 7 thorax.bmj.com
W MARsHALL, JS TARwATER - The Journal of Nervous and …, 1938 - journals.lww.com
… -specific desensitizing agents, as the use of histamine phosphate, auto-hemotherapy, etc., in … The other group received graded doses of histamine phosphate solution" (1-1ooo soln. in …
Number of citations: 14 journals.lww.com
RA Kennis, SA Robertson, EJ Rosser Jr… - American journal of …, 1998 - europepmc.org
… Effects of propofol anesthesia on intradermally injected histamine phosphate in clinically normal dogs. … To compare skin test reactivity of ID injected histamine phosphate in clinically normal …
Number of citations: 13 europepmc.org
RY Lin, ER Erlich, PC Don - Annals of allergy, 1990 - europepmc.org
… to codeine phosphate, histamine phosphate, and ragweed … Histamine phosphate (2.75 mg/mL) elicited a positive wheal … concordant relationships with histamine phosphate-induced …
Number of citations: 18 europepmc.org
T Yamane, T Ashida, M Kakudo - Acta Crystallographica Section B …, 1973 - scripts.iucr.org
… The skelton of the histamine molecule is roughly planar, although in histamine phosphate the imidazole ring and the aliphatic chain are nearly perpendicular to each other. There is a …
Number of citations: 18 scripts.iucr.org
CM GRUBER - Journal of Pharmacology and Experimental …, 1928 - ASPET
… Pituitary extract and histamine phosphate in dilute solutions stimulate the smooth longitudinal muscle of the ureter. In more concentrated form they caused either a slowed rate of …
Number of citations: 7 jpet.aspetjournals.org
VES Cunha, JLH Faccini - The Veterinary Record, 2009 - researchgate.net
… 0·01 per cent histamine phosphate. Thus, when 0·01 per cent histamine phosphate is used as … to the variation observed for the reaction to histamine phosphate. This should be tested by …
Number of citations: 4 www.researchgate.net
JJ Kravitz, WJ Snape Jr, S Cohen - Gastroenterology, 1978 - Elsevier
… the effect of histamine phosphate and specific histamine … response to intravenous histamine phosphate through its action … 1) to quantify the action of histamine phosphate on human LES …
Number of citations: 51 www.sciencedirect.com

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